Dehydrocavidine,(S)
Overview
Description
Dehydrocavidine,(S) is a naturally occurring isoquinoline alkaloid found in the plant Corydalis saxicola Bunting. This compound is known for its diverse pharmacological properties, including hepatoprotective, antinociceptive, and spasmolytic activities . It has been traditionally used in Chinese medicine for treating various ailments such as liver diseases and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrocavidine,(S) can be synthesized through a series of chemical reactions involving the precursor compounds. One common method involves the use of Corydalis saxicola Bunting extracts, followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate the compound . The synthetic route typically includes steps like extraction, purification, and crystallization under controlled conditions.
Industrial Production Methods: In industrial settings, the production of Dehydrocavidine,(S) involves large-scale extraction from Corydalis saxicola Bunting. The plant material is subjected to solvent extraction, followed by purification using techniques like column chromatography and HPLC. The final product is obtained as a crystalline powder with high purity .
Chemical Reactions Analysis
Types of Reactions: Dehydrocavidine,(S) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Dehydrocavidine,(S) can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed:
Scientific Research Applications
Dehydrocavidine,(S) has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Industry: It is used in the pharmaceutical industry for the development of new drugs and formulations.
Mechanism of Action
The mechanism of action of Dehydrocavidine,(S) involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in cellular processes. For example, it has been shown to have hepatoprotective effects by scavenging free radicals, promoting collagenolysis, and regulating fibrosis-related genes . Additionally, it has antinociceptive effects by interacting with pain receptors and pathways .
Comparison with Similar Compounds
Dehydrocavidine,(S) is unique among isoquinoline alkaloids due to its specific pharmacological properties. Similar compounds include:
Dehydrocorydaline: Another isoquinoline alkaloid with similar hepatoprotective and antinociceptive properties.
Tetrahydropalmatine: Known for its sedative and analgesic effects.
Palmatine: Exhibits antibacterial and anti-inflammatory activities.
Compared to these compounds, Dehydrocavidine,(S) stands out for its potent hepatoprotective effects and its ability to modulate multiple biological pathways, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(12S,13R)-16,17-dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18,20-heptaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-9,12,20H,10-11H2,1-3H3/t12-,20+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOKSDXTNIQQJD-FKIZINRSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=CC(=C(C=C3C=CN2CC4=C1C=CC5=C4OCO5)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C3=CC(=C(C=C3C=CN2CC4=C1C=CC5=C4OCO5)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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